molecular formula C15H12O B13607930 1-Phenoxy-4-(2-propyn-1-yl)benzene CAS No. 70090-70-9

1-Phenoxy-4-(2-propyn-1-yl)benzene

Cat. No.: B13607930
CAS No.: 70090-70-9
M. Wt: 208.25 g/mol
InChI Key: QKFHORAILCYMBG-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(2-propyn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a phenoxy group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-(2-propyn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of phenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-(2-propyn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

1-Phenoxy-4-(2-propyn-1-yl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-(2-propyn-1-yl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: The interaction with molecular targets can lead to changes in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.

Similar Compounds:

  • 1-Methoxy-4-(1-propenyl)benzene
  • 1-Methoxy-4-(1-propynyl)benzene
  • (3-Phenoxy-1-propyn-1-yl)benzene

Comparison and Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

70090-70-9

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-phenoxy-4-prop-2-ynylbenzene

InChI

InChI=1S/C15H12O/c1-2-6-13-9-11-15(12-10-13)16-14-7-4-3-5-8-14/h1,3-5,7-12H,6H2

InChI Key

QKFHORAILCYMBG-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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